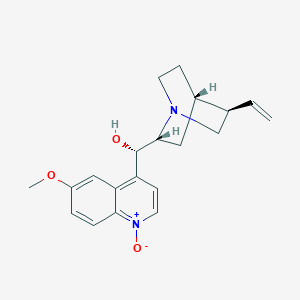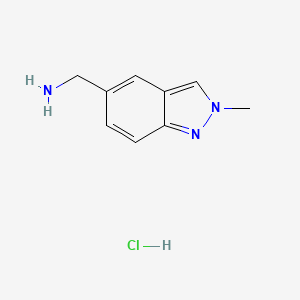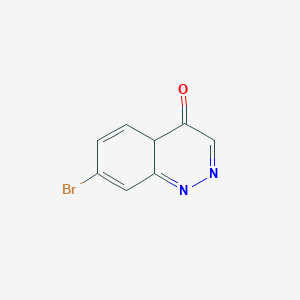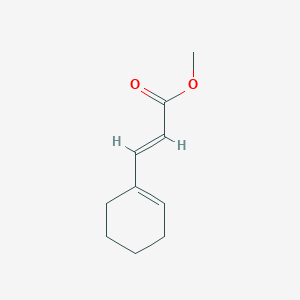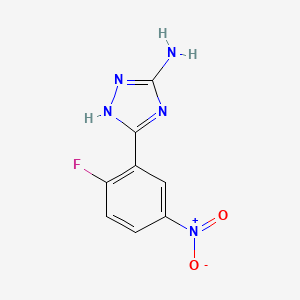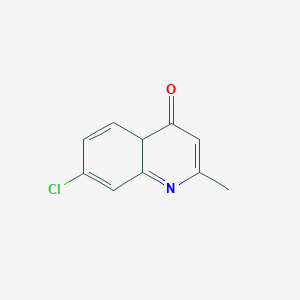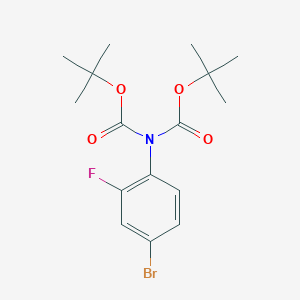
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with bulky tert-butyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
科学的研究の応用
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, while the bulky tert-butyl groups can influence the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
Similar compounds include other esters of imidodicarbonic acid with different substituents on the phenyl ring, such as:
- Imidodicarbonic acid, 2-(4-chloro-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-(4-bromo-2-methylphenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester lies in its specific combination of bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C16H21BrFNO4 |
|---|---|
分子量 |
390.24 g/mol |
IUPAC名 |
tert-butyl N-(4-bromo-2-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H21BrFNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3 |
InChIキー |
NPGGPGSTODJOQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
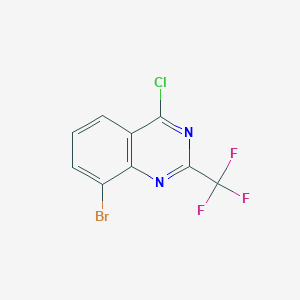
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
